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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

Cat. No.: B1272039 Get Quote

This guide provides a comparative spectroscopic analysis of 2-Bromo-3-phenylpyridine, a

valuable reagent in organic synthesis. Due to the limited availability of direct experimental

spectra for 2-Bromo-3-phenylpyridine, this document focuses on a detailed comparison with

structurally related compounds. The provided data for analogous compounds, including various

phenylpyridines and brominated pyridines, offers a strong predictive framework for the

spectroscopic characteristics of 2-Bromo-3-phenylpyridine. This information is intended to

assist researchers, scientists, and professionals in drug development in the identification and

characterization of this compound and its derivatives.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-3-phenylpyridine
and a selection of its structural analogs. The data for the analogs provide a reference for

interpreting the expected spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Phenylpyridine Analogs
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Phenylpyridine CDCl₃

8.83–8.60 (m, 1H), 8.11–7.91

(m, 2H), 7.84–7.65 (m, 2H),

7.55–7.48 (m, 2H), 7.47–7.40

(m, 1H), 7.37–7.15 (m, 1H)[1]

3-Phenylpyridine -

Forms complexes with various

metals, with NMR studies

reported.

4-Phenylpyridine CDCl₃
8.67 (s, 2H), 7.64 (d, J = 8.0

Hz, 2H), 7.53–7.45 (m, 5H)[2]

2-Bromo-3-methylpyridine -
¹H NMR spectrum is

available[3].

2-(4-Bromophenyl)pyridine CDCl₃

8.71–8.63 (m, 1H), 7.90–7.83

(m, 2H), 7.77–7.65 (m, 2H),

7.62–7.55 (m, 2H), 7.26–7.21

(m, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Phenylpyridine Analogs
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Compound Solvent Chemical Shifts (δ, ppm)

2-Phenylpyridine CDCl₃

157.4, 149.6, 139.4, 136.7,

128.9, 128.7, 126.9, 122.1,

120.6[1]

3-Phenylpyridine -

¹³C NMR studies have been

reported for its metal

complexes.

4-Phenylpyridine CDCl₃

150.0 (2C), 148.5, 138.0,

129.1 (3C), 127.0 (2C), 121.6

(2C)[2]

2-Bromo-3-methylpyridine -
¹³C NMR spectrum is

available[4].

2-(4-Bromophenyl)pyridine CDCl₃

156.2, 149.7, 138.2, 136.8,

131.8, 128.4, 123.4, 122.4,

120.3[1]

Table 3: Infrared (IR) Spectroscopic Data of Phenylpyridine and Bromopyridine Analogs

Compound State Key IR Absorptions (cm⁻¹)

2-Phenylpyridine Condensed Phase
Available from the Coblentz

Society's collection[5].

3-Bromopyridine -
NIST has IR spectral data

available[6].

Table 4: Mass Spectrometry (MS) Data of Phenylpyridine Analogs

Compound Ionization Method Key m/z Values

2-Phenylpyridine Electron Ionization Mass spectrum is available[5].

3-Phenylpyridine -
Predicted LC-MS/MS spectra

are available[7].
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are standard for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16 to 64 scans are usually sufficient.

Data Processing: Fourier transformation of the free induction decay (FID) with appropriate

phasing and baseline correction.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence is standard.

Spectral Width: Typically 0-220 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due

to the lower natural abundance of ¹³C.

Data Processing: Similar to ¹H NMR, with Fourier transformation and corrections.

2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation:

Solids: Samples can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total

Reflectance (ATR) accessory. ATR is often preferred for its simplicity.

Liquids: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly via a solids probe, or, if volatile,

through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography

(LC-MS) is used.

Ionization:

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation

patterns.

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft

ionization techniques that are useful for determining the molecular weight of less volatile

or fragile molecules.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-Bromo-3-phenylpyridine.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-3-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1272039#spectroscopic-characterization-of-2-bromo-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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